1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Overview
Description
1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with methyl, phenyl, and hydroxymethyl groups, along with two N-methylcarbamate groups.
Preparation Methods
The synthesis of 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the reaction of appropriate precursors such as 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like bismuth nitrate pentahydrate.
Substitution reactions:
Carbamate formation: The final step involves the reaction of the pyrrole derivative with methyl isocyanate to form the N-methylcarbamate groups.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The N-methylcarbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Scientific Research Applications
1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) involves its interaction with specific molecular targets. The N-methylcarbamate groups can inhibit enzymes by carbamylation of active site residues, affecting enzyme activity and function. The pyrrole ring and its substituents may also interact with other molecular pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) include other pyrrole derivatives and carbamate compounds. Some examples are:
1-Methyl-2,5-diphenylpyrrole: Lacks the hydroxymethyl and N-methylcarbamate groups, resulting in different chemical properties and reactivity.
2,5-Diphenyl-3,4-bis(hydroxymethyl)pyrrole: Similar structure but without the N-methylcarbamate groups, affecting its biological activity.
N-Methylcarbamate derivatives: Compounds with similar carbamate groups but different core structures, leading to variations in their mechanism of action and applications.
The uniqueness of 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
[1-methyl-4-(methylcarbamoyloxymethyl)-2,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-24-22(27)29-14-18-19(15-30-23(28)25-2)21(17-12-8-5-9-13-17)26(3)20(18)16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,24,27)(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDDGAXQARZPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=C(N(C(=C1COC(=O)NC)C2=CC=CC=C2)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222884 | |
Record name | 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72572-62-4 | |
Record name | 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072572624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC301486 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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